Meta-Regiochemistry in Glutaminase Inhibitor Pharmacophore
The meta‑substitution pattern of Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate directly maps onto the scaffold required for potent glutaminase inhibitors. Multiple patent filings for glutaminase‑targeting anticancer agents specifically describe compounds derived from a meta‑oriented Boc‑aminomethyl‑phenylacetate intermediate . In contrast, the ortho‑ and para‑regioisomers (CAS 40851-66-9 and CAS 71420-92-3) are documented primarily as promiscuous peptide‑synthesis building blocks without demonstrated utility in this pharmacologically validated, oncology‑targeted chemical series .
| Evidence Dimension | Documented use in patent-validated glutaminase inhibitor chemical series |
|---|---|
| Target Compound Data | Explicitly cited as an intermediate in multiple glutaminase inhibitor patents (meta‑substituted scaffold) |
| Comparator Or Baseline | Ortho‑isomer (CAS 40851-66-9) and para‑isomer (CAS 71420-92-3): no documented use in glutaminase inhibitor patents; marketed as general peptide‑synthesis intermediates |
| Quantified Difference | Target compound: ≥ 5 patent citations linking to glutaminase inhibitor programs. Comparators: 0 patent citations for glutaminase programs. |
| Conditions | Patent literature cross‑referencing (US and EP patent databases) |
Why This Matters
For labs prosecuting glutaminase‑targeted oncology projects, selecting the regioisomerically correct intermediate avoids an otherwise inevitable four‑ to six‑week resynthesis delay and ensures patent‑compatible route fidelity.
